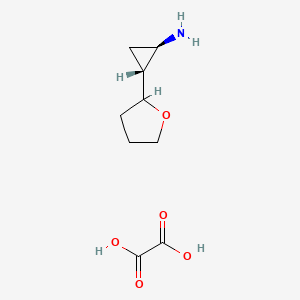

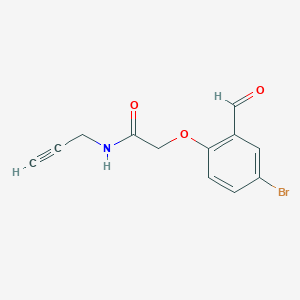

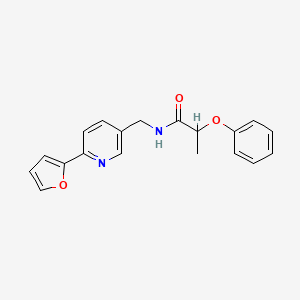

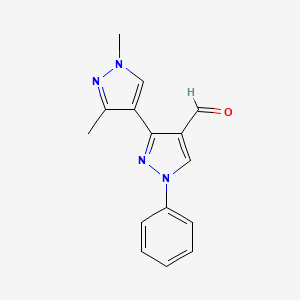

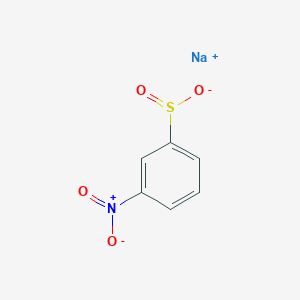

![molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6](/img/structure/B3007242.png)

3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

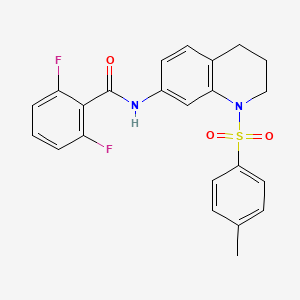

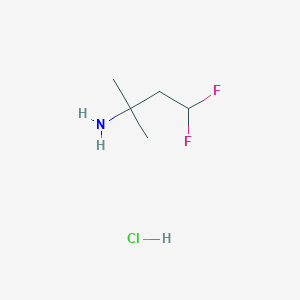

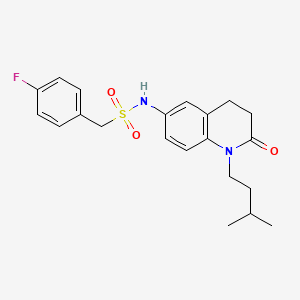

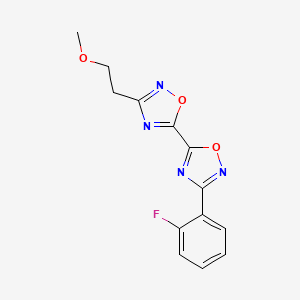

The compound 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a benzo[d]thiazol moiety. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The methylthio groups may contribute to the compound's physicochemical properties and potential interactions with biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases, as demonstrated in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization of corresponding thioureas . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly utilizing a thioamide as a precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of thiazole rings and methylthio groups in the compound may result in specific spectroscopic signatures that can be used to confirm the structure. The crystal engineering approach can also be used to study the role of methyl functionality and non-covalent interactions in the molecular assembly of similar compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tranamidation in the presence of PdCl2, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The methylthio groups in this compound may also participate in reactions, potentially affecting the compound's reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives is affected by methyl functionality and S⋯O interactions . The ADMET properties of benzamide derivatives can be computationally predicted to assess their drug-like behavior . The presence of thiazole and methylthio groups in this compound may confer unique properties that could be explored for potential pharmaceutical applications.

Applications De Recherche Scientifique

Supramolecular Gelators

A study by Yadav and Ballabh (2020) explored derivatives of N-(thiazol-2-yl) benzamide, including compounds related to 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, as supramolecular gelators. These compounds were shown to exhibit gelation behavior in certain solvents, with the gelation driven by non-covalent interactions such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Synthesis of Complexes

Adhami et al. (2012) synthesized a compound structurally related to the targeted molecule through reactions involving benzoyl isothiocyanate and thioxothiourea. This study provided insights into the formation of new bonds and the creation of five-membered rings in such compounds (Adhami et al., 2012).

Heterocyclic Compounds Synthesis

Saeed and Rafique (2013) explored the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the importance of heterocyclization in producing compounds with potential scientific applications (Saeed & Rafique, 2013).

VEGFR-2 Inhibitors

Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This research could be relevant for understanding the potential biomedical applications of this compound in cancer treatment (Borzilleri et al., 2006).

Anticancer Activity

Tiwari et al. (2017) synthesized compounds containing thiadiazole and benzamide groups, exhibiting significant anticancer activity. This suggests potential research applications of similar compounds in cancer therapy (Tiwari et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been studied and found to interact with various biological targets .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to influence the excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . .

Result of Action

Similar compounds have been found to exhibit photophysical phenomena in different solvents

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solvent effect on the hydrogen bond dynamical process has been observed in compounds with a similar structure

Orientations Futures

Propriétés

IUPAC Name |

3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVHYFUEACCGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3007159.png)

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)